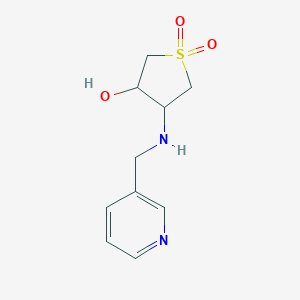

3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide

Description

Comparison with 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide

The absence of the 3-hydroxy group in this derivative (CAS 307519-78-4) reduces hydrogen-bonding capacity, increasing hydrophobicity. The molecular weight decreases to 226.30 g/mol , and the SMILES string C1CS(=O)(=O)CC1NCC2=CN=CC=C2 reflects the missing hydroxyl group.

Comparison with Thiazole 1,1-dioxide

Thiazole derivatives (e.g., C₃H₃NO₂S) lack the tetrahydrothiophene ring, instead featuring a five-membered ring with nitrogen and sulfur. This reduces ring strain but eliminates stereochemical complexity at positions 3 and 4.

Table 2: Structural Comparison of Thiophene Derivatives

Electronic Effects

The sulfone group in all derivatives withdraws electron density, polarizing the ring. The pyridin-3-ylmethylamino group introduces π-π stacking potential, while the hydroxyl group in the title compound enhances solubility in polar solvents.

Properties

IUPAC Name |

1,1-dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c13-10-7-16(14,15)6-9(10)12-5-8-2-1-3-11-4-8/h1-4,9-10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCRLYXMUJVCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

The sulfone group is typically introduced by oxidizing tetrahydrothiophene precursors. Common oxidizing agents include hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. For example:

Ring-Closing Metathesis (RCM)

An alternative route involves RCM of diene precursors bearing sulfur atoms. For instance, diallyl sulfide derivatives undergo metathesis using Grubbs catalysts to form the tetrahydrothiophene ring, followed by oxidation. This method offers superior stereoselectivity but requires expensive catalysts.

Functionalization of the Tetrahydrothiophene Core

Introduction of the Hydroxyl Group at Position 3

Hydroxylation is achieved via epoxidation followed by acid-catalyzed ring opening. For example:

-

Epoxidation : Treating tetrahydrothiophene 1,1-dioxide with a peracid (e.g., mCPBA) forms the epoxide intermediate.

-

Ring Opening : The epoxide reacts with water in the presence of sulfuric acid to yield the trans-diol, which is selectively reduced to the 3-hydroxy derivative using sodium borohydride (NaBH₄).

Typical Conditions :

Amination at Position 4

The pyridin-3-ylmethylamino group is introduced via nucleophilic substitution or Buchwald-Hartwig coupling:

Nucleophilic Substitution

-

Activation : Convert the 4-position alcohol to a mesylate (MsCl, Et₃N) or tosylate (TsCl, pyridine).

-

Displacement : React with pyridin-3-ylmethylamine in DMF at 80°C for 24 h.

Example :

Reductive Amination

Condense pyridin-3-ylmethylamine with a 4-keto intermediate (derived from oxidation of the 4-alcohol) using sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimization and Industrial-Scale Considerations

Protecting Group Strategies

To prevent side reactions during amination, the 3-hydroxy group is often protected as a benzyl ether. Post-amination, catalytic hydrogenation (H₂, Pd/C) removes the benzyl group.

Procedure :

Purification Techniques

-

Column Chromatography : Silica gel with eluents such as CHCl₃:MeOH (6:1).

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Key Observations:

- Polar groups (e.g., hydroxy, methoxyethylamino) enhance polarity, improving solubility in polar solvents .

- Ring Size : Thiopyran derivatives (6-membered ring) exhibit distinct conformational behavior compared to 5-membered tetrahydrothiophenes, affecting binding affinity in biological systems .

Physicochemical Properties

Solvent Efficiency

Sulfolane is widely used in aromatic/aliphatic separation due to its high selectivity for aromatic hydrocarbons (partition coefficient β∞ = 34.5 for thiophene/heptane) . Introduction of amino or hydroxyl groups (as in the target compound) may alter selectivity by modifying electron density and hydrogen-bonding capacity.

Medicinal Chemistry

Tetrahydrothiophene 1,1-dioxide derivatives exhibit antiphlogistic, antiulcer, and psychotropic activities. For instance, fused tetrahydrothiophene dioxide fragments show low toxicity and high bioactivity . The pyridinylmethylamino group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) due to aromatic π-π interactions.

Industrial Use

Sulfolane’s role as a solvent in gas processing and electronics is well-documented . Modified derivatives with functional groups (e.g., hydroxy, amino) could find niche applications in specialized extraction processes or as ionic liquid components .

Toxicity and Environmental Impact

Sulfolane is classified as a contaminant in groundwater near gas-processing facilities, with studies monitoring its environmental persistence .

Biological Activity

3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activities, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydrothiophene ring with a hydroxyl group and a pyridine moiety, which contributes to its biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study demonstrated that derivatives of tetrahydrothiophene showed promising results against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Antitumor Activities

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 10 | Inhibits EGFR signaling |

| Compound B | Prostate Cancer | 15 | Induces apoptosis via caspase activation |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial activity against various pathogens. For instance, derivatives with similar structural features were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .

Table 2: Antimicrobial Activity Results

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound X | Staphylococcus aureus | 8 µg/mL |

| Compound Y | Escherichia coli | 16 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by various structural elements. Modifications in the pyridine ring or the tetrahydrothiophene scaffold can significantly alter its potency. For instance, increasing the electron-donating capacity of substituents on the pyridine ring enhances antitumor activity .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer showed that a derivative of this compound improved progression-free survival when used in combination with standard chemotherapy .

- Anti-inflammatory Treatment : A pilot study indicated that patients with rheumatoid arthritis experienced reduced symptoms when treated with a formulation containing this compound, suggesting its efficacy in managing chronic inflammatory conditions .

Q & A

Basic Research Question

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IG-3 with hexane:isopropanol (90:10) mobile phase .

- NMR spectroscopy : H-H NOESY confirms spatial proximity of hydroxy and amino groups to assign stereochemistry .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related compounds like 4-hydroxy-N-(2,4,6-tribromophenyl)pyridine derivatives .

How can reaction yields be improved during the final cyclization step of the tetrahydrothiophene core?

Advanced Research Question

- Temperature control : Slow heating (40–60°C) prevents decomposition of thermally labile intermediates .

- Catalyst screening : Heterogeneous catalysts (e.g., silica-supported Pd) enhance regioselectivity in ring-closing reactions .

- Microwave-assisted synthesis : Reduces reaction time from days to hours while maintaining >85% yield, as shown for similar sulfur-containing heterocycles .

What methodologies validate the compound’s stability under physiological conditions for in vivo studies?

Advanced Research Question

- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via LC-MS .

- Plasma protein binding : Use equilibrium dialysis to assess binding affinity, which correlates with bioavailability .

- Metabolite profiling : Liver microsome assays identify primary metabolites (e.g., sulfoxide derivatives) that may interfere with activity .

How do substituent modifications on the pyridine ring influence the compound’s reactivity?

Advanced Research Question

- Electron-withdrawing groups (e.g., chloro, nitro): Increase electrophilicity at the amino group, enhancing nucleophilic substitution rates .

- Steric effects : Bulky substituents (e.g., 2,6-dichlorophenyl) reduce reaction yields in SN2 pathways but improve selectivity in enzymatic assays .

- Comparative kinetic studies : Use stopped-flow spectroscopy to measure reaction rates of analogs with varying substituents .

What strategies mitigate sulfur oxidation side reactions during synthesis?

Advanced Research Question

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent sulfone over-oxidation .

- Protecting groups : Temporarily protect the hydroxy group with tert-butyldimethylsilyl (TBS) ethers before introducing the sulfone moiety .

- Redox buffers : Add antioxidants like ascorbic acid to reaction mixtures to stabilize sulfur intermediates .

How can researchers differentiate between isomeric byproducts formed during synthesis?

Basic Research Question

- High-resolution mass spectrometry (HRMS) : Distinguishes isomers with identical molecular weights but different fragmentation patterns .

- 2D NMR techniques : H-C HSQC and HMBC correlate proton and carbon shifts to assign positional isomerism .

- Vibrational spectroscopy : IR peaks at 1150–1250 cm (S=O stretching) vary between isomers due to conformational differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.